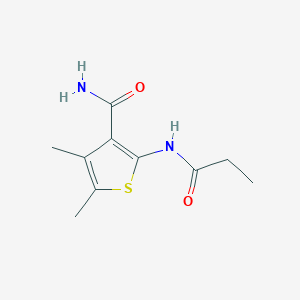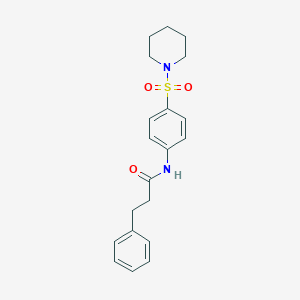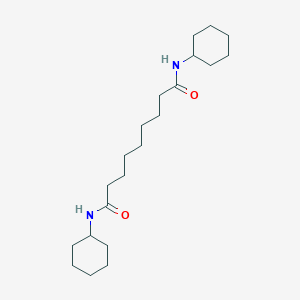![molecular formula C13H15N3O4S B464188 N-(4-{[(5-甲基-3-异恶唑基)氨基]磺酰基}苯基)丙酰胺 CAS No. 302951-48-0](/img/structure/B464188.png)
N-(4-{[(5-甲基-3-异恶唑基)氨基]磺酰基}苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is a chemical compound with the molecular formula C12H13N3O4S and a molecular weight of 295.314 g/mol . It is also known by other names such as N4-Acetylsulfamethoxazole and Sulfisomezole-N4-acetate . This compound is characterized by the presence of an isoxazole ring, a sulfonamide group, and a propanamide moiety.
科学研究应用
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide has various applications in scientific research:
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its antimicrobial properties, given its structural similarity to known antibiotics like sulfamethoxazole.
Industry: The compound can be used in the synthesis of other pharmaceuticals and fine chemicals.
作用机制
Target of Action
The primary target of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is Cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme that converts arachidonic acid to prostaglandins . It plays a crucial role in inflammation and pain, making it a significant target for anti-inflammatory drugs .
Mode of Action
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide acts as a potent and selective inhibitor of COX-2 . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and fever. Therefore, the inhibition of this pathway can alleviate symptoms associated with these processes .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory, analgesic, and antipyretic effects . This makes N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide potentially useful in managing conditions characterized by pain and inflammation.
准备方法
The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide involves several steps. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
相似化合物的比较
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Similar in structure but lacks the propanamide moiety.
Sulfisomezole: Another sulfonamide with a different substituent on the isoxazole ring.
Trimethoprim: Often used in combination with sulfonamides for enhanced antimicrobial activity.
The uniqueness of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide lies in its specific structural features, which may confer distinct biological activities and chemical reactivity .
属性
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-13(17)14-10-4-6-11(7-5-10)21(18,19)16-12-8-9(2)20-15-12/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAIIMWAHCEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B464149.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid](/img/structure/B464164.png)

![3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464185.png)
![5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B464189.png)
![5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B464192.png)
![methyl 3-[3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenyl ether](/img/structure/B464195.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B464230.png)

![Methyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoate](/img/structure/B464249.png)
![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464255.png)

